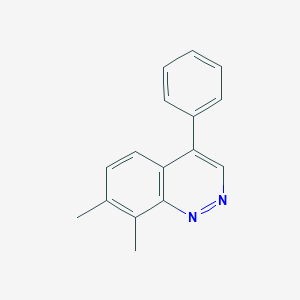

7,8-Dimethyl-4-phenylcinnoline

Description

Significance of Cinnoline (B1195905) Scaffolds in Modern Chemical Science

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms in a six-membered ring, is a structure of considerable interest in medicinal and materials chemistry. ijper.orgpnrjournal.com The unique electronic distribution and structural rigidity of the cinnoline scaffold make it a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets. ijper.orgpnrjournal.commdpi.com Cinnoline derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial properties. mdpi.comresearchgate.netresearchgate.net

The structural similarity of cinnoline to other important heterocycles like quinoline (B57606) and isoquinoline (B145761) has also driven research, with scientists often creating cinnoline analogs of existing bioactive compounds to explore new structure-activity relationships. pnrjournal.com This has led to the development of numerous synthetic methodologies aimed at producing diverse libraries of cinnoline derivatives for biological screening. ijper.org The inherent reactivity of the cinnoline ring system also allows for a multitude of chemical modifications, enabling the fine-tuning of its physicochemical and pharmacokinetic properties. researchgate.net

Historical Context of Cinnoline Synthesis and Academic Inquiry

The academic inquiry into cinnoline chemistry dates back to 1883 with the first synthesis of a cinnoline ring system. thieme-connect.de A foundational method, the Richter cinnoline synthesis, involves the cyclization of an alkyne precursor, which can then be further modified to produce the parent heterocycle. thieme-connect.de Over the decades, numerous other synthetic routes have been developed, often starting from arenediazonium salts, aryl hydrazones, or aryl hydrazines. researchgate.netgrowingscience.com

Early research in the mid-20th century laid the groundwork for understanding the fundamental reactivity and properties of the cinnoline nucleus. thieme-connect.de These studies explored electrophilic substitution reactions, reductions, and oxidations, providing a chemical roadmap for subsequent derivatization. thieme-connect.de More recently, modern synthetic techniques, including metal-catalyzed cross-coupling reactions, have emerged as powerful tools for constructing complex cinnoline derivatives with high efficiency and regioselectivity. ijper.org

Structural Characteristics of Cinnoline Derivatives in Research Contexts

Cinnoline is a pale yellow solid at room temperature and is soluble in both water and organic solvents. thieme-connect.de It is a weak base and readily forms stable salts. thieme-connect.de The core structure is a planar, aromatic system, and its reactivity is influenced by the two nitrogen atoms. Electrophilic attack typically occurs on the benzene (B151609) ring portion of the molecule. pnrjournal.com

The structural characteristics of cinnoline derivatives are often analyzed using a variety of spectroscopic techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for elucidating the substitution patterns on the cinnoline ring. The chemical shifts of the protons and carbons provide detailed information about the electronic environment within the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of cinnoline derivatives, confirming their elemental composition. thieme-connect.de

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups attached to the cinnoline scaffold. thieme-connect.de

X-ray Crystallography: For crystalline derivatives, X-ray crystallography can provide the precise three-dimensional arrangement of atoms in the solid state. growingscience.com

These analytical methods are crucial for confirming the identity and purity of newly synthesized cinnoline compounds and for understanding how their structure influences their properties.

Overview of Research Trajectories for 7,8-Dimethyl-4-phenylcinnoline within Cinnoline Chemistry

The specific compound, this compound, is a representative example of a substituted cinnoline. Its research trajectory is primarily situated within the domain of synthetic methodology development. A notable synthesis was reported in 2017, where it was prepared from 2-vinyl-3,4-dimethylaniline and tert-butyl nitrite (B80452) in the presence of a palladium catalyst. rsc.org This research highlights a modern approach to constructing the cinnoline scaffold.

The synthesis yielded this compound as a yellow oil with a high yield of 88%. rsc.org Detailed characterization of the compound was performed using modern analytical techniques to confirm its structure. rsc.org

While extensive biological activity studies on this compound itself are not widely published, its synthesis is part of a broader effort to create novel substituted cinnolines. rsc.org Such synthetic efforts are crucial as they provide the chemical tools for generating diverse molecular libraries that can then be screened for potential applications in areas like medicine and materials science. The research on this specific compound, therefore, contributes to the fundamental knowledge base of cinnoline chemistry, paving the way for future investigations into its properties and potential uses.

Data Tables

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data | Reference |

| Appearance | Yellow oil | rsc.org |

| Yield | 88% | rsc.org |

| ¹H NMR (400 MHz, CDCl₃) | δ = 9.22 (s, 1 H), 7.75-7.72 (d, J = 8.8 Hz, 1 H), 7.60-7.51 (m, 6 H), 3.05 (s, 3 H), 2.58 (s, 3 H) | rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ =149.6, 143.8, 138.1, 135.5, 135.0, 134.8, 134.5, 129.9, 129.0, 128.9, 122.9, 121.5, 20.5, 13.4 | rsc.org |

| HRMS (M+H)⁺ | Calculated for C₁₆H₁₅N₂: 235.1230; Found: 235.1234 | rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

7,8-dimethyl-4-phenylcinnoline |

InChI |

InChI=1S/C16H14N2/c1-11-8-9-14-15(13-6-4-3-5-7-13)10-17-18-16(14)12(11)2/h3-10H,1-2H3 |

InChI Key |

QWHPKOMOWLMSKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CN=N2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for 7,8 Dimethyl 4 Phenylcinnoline and Advanced Cinnoline Systems

Established Synthetic Pathways to Cinnoline (B1195905) Core Structures

The synthesis of the cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has been a subject of extensive research. ijper.orgmdpi.com These compounds are of significant interest due to their presence in molecules with diverse biological activities. nih.gov Over the years, numerous synthetic protocols have been developed, ranging from classical cyclization reactions to modern metal-catalyzed methodologies. benthamdirect.comingentaconnect.com

Classical Annulation Reactions

The earliest methods for cinnoline synthesis often involved intramolecular cyclization reactions, forming the core structure through the creation of a key nitrogen-carbon or nitrogen-nitrogen bond. These foundational methods, while sometimes limited in scope, established the basis for cinnoline chemistry.

The von Richter Cinnoline Synthesis : First reported in 1883, this reaction involves the diazotization of an o-aminophenylpropiolic acid, which then undergoes cyclization to form a cinnoline-4-carboxylic acid. ijper.orginnovativejournal.in

The Widman-Stoermer Synthesis : This method provides access to cinnolines through the ring-closing reaction of an α-vinylaniline, typically using reagents like hydrochloric acid and sodium nitrite (B80452). researchgate.netajrconline.org

The Borsche-Herbert Cyclization : This reaction was historically used for producing 4-hydroxycinnolines and involves the cyclization of arylhydrazones derived from α-keto esters. innovativejournal.in

Another classical approach is the Neber-Bossel method for synthesizing 3-hydroxycinnolines. This involves the diazotization of (2-aminophenyl)hydroxyacetates, reduction of the resulting diazonium salt to a hydrazine (B178648), and subsequent cyclization upon heating in hydrochloric acid. innovativejournal.ininnovativejournal.in

Palladium-Catalyzed Cycloadditions and Annulations

Modern organic synthesis has seen the emergence of metal-catalyzed reactions as powerful tools for constructing complex heterocyclic systems. benthamdirect.com Palladium-catalyzed methods, in particular, have been effectively applied to the synthesis of cinnolines, offering high efficiency and broad substrate scope. beilstein-journals.orgrsc.org These reactions often proceed through C-H activation and annulation cascades. acs.orgacs.org

A notable strategy involves the palladium-catalyzed [4+2] annulation of pyrazol-3-ones with allenoates to furnish pyrazolone-fused cinnolines. acs.orgresearchgate.netnih.gov The mechanism is believed to involve an initial ortho-C–H activation, followed by cyclopalladation and reductive elimination to yield the final product. acs.orgacs.org

Table 1: Examples of Palladium-Catalyzed Cinnoline Synthesis

| Starting Materials | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Pyrazol-3-ones, Allenoates | Pd(OAc)₂, N-acyl-valine ligand | Pyrazolone-fused cinnolines | acs.orgacs.org |

| 1-Arylhydrazine-1,2-dicarboxylate, Aryl iodide | Pd(OAc)₂/AgOAc | Benzo[c]cinnolines | researchgate.net |

Arenediazonium Salt-Mediated Syntheses

The use of arenediazonium salts as precursors is one of the most fundamental and widely developed approaches to the cinnoline nucleus. benthamdirect.comresearchgate.netosi.lv This group of methods includes the classical Richter and Widman-Stoermer reactions. innovativejournal.ininnovativejournal.in

A significant advancement in this area is the Richter-type cyclization of ortho-ethynylarenediazonium salts. mdpi.com This pathway is highly effective for producing 4-halocinnolines, which are versatile intermediates for further functionalization through nucleophilic substitution. mdpi.com Similarly, ortho-ethynylaryltriazenes can be used to form the cinnoline ring. mdpi.combeilstein-journals.org A catalyst-free cascade annulation between enaminones and aryl diazonium tetrafluoroboronates has also been developed, providing a straightforward route to diverse cinnoline structures by simply heating the components in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Arylhydrazone-Based Cyclizations

Arylhydrazones are versatile and widely used precursors for cinnoline synthesis, allowing for the introduction of a variety of substituents at different positions of the ring. innovativejournal.ininnovativejournal.in Ring closure typically occurs through the attack of an amino group on a multiple bond. innovativejournal.in

Various catalysts and reaction conditions have been employed to facilitate these cyclizations. For instance, aluminum chloride has been used as a Lewis acid catalyst for the synthesis of 4-benzyl cinnolines from aryl phenylallylidene hydrazones. researchgate.net Transition-metal-catalyzed approaches are also common, including copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-phenylhydrazones. rsc.orgrsc.org Furthermore, the cyclization of arylhydrazones has been accomplished using polyphosphoric acid (PPA) to yield cinnoline carboxylates. nih.gov

Nitrile-Based Synthetic Routes

Nitriles serve as valuable building blocks in heterocyclic synthesis, and several routes to cinnolines utilize nitrile-containing precursors. researchgate.net One method involves the reaction of 2-alkynylanilines with nitriles in the presence of tert-butyl nitrite and BF₃-etherate, which promotes a cascade reaction to form 4-amido-cinnolines. acs.org This process achieves the formation of two new C-N bonds through diazotization, nucleophilic addition of the alkyne to the diazonium ion, and subsequent nitrile addition. acs.org

Another approach utilizes the nucleophilic displacement of a nitrile group at the 4-position of the cinnoline ring. Cinnoline-4-carbonitrile can react with various carbon nucleophiles, such as enolates from ketones, in the presence of a strong base like sodium amide to introduce new carbon-based substituents. thieme-connect.de Additionally, heating phenylhydrazonomalononitrile with anhydrous aluminum chloride can yield 4-amino-3-cyanocinnoline. longdom.org

Targeted Synthesis of 7,8-Dimethyl-4-phenylcinnoline

The specific synthesis of this compound has been successfully achieved through a reaction utilizing tert-butyl nitrite (TBN) as a nitrogen source with a corresponding 2-vinylaniline (B1311222). rsc.org This method provides an efficient pathway to the target molecule.

The reaction involves treating 2-(1-phenylvinyl)-3,4-dimethylaniline with tert-butyl nitrite. This process leads to the formation of this compound in high yield. rsc.org

Table 2: Synthesis of this compound

| Reactant | Reagent | Product | Yield | Physical State | Reference |

|---|

The mechanism for this type of reaction involves the interaction of the 2-vinylaniline with TBN, leading to a diazotization followed by an intramolecular cyclization to form the cinnoline ring system. rsc.org This synthetic strategy highlights a modern and effective approach for accessing specifically substituted cinnoline derivatives.

Specific Precursors and Reaction Conditions

The construction of the cinnoline ring system, a core component of this compound, relies on several established synthetic pathways starting from a variety of precursors. Classical methods often involve the cyclization of appropriately substituted aryl compounds. For instance, the Richter synthesis historically utilizes the cyclization of ortho-substituted arenediazonium salts. growingscience.com A common modern approach involves the intramolecular cyclization of aryl hydrazones. One such method describes the synthesis of 4-benzyl cinnolines from aryl phenylallylidene hydrazone using aluminum chloride as a Lewis acid catalyst in toluene. researchgate.net

More advanced and convergent strategies employ multi-component reactions. A one-pot, three-component reaction has been reported for the synthesis of a related 7,7-dimethyl-dihydrocinnolin-5(6H)-one derivative. researchgate.net This reaction proceeds by reacting 2-oxoacetaldehyde derivatives with dimedone and hydrazine hydrate (B1144303) in water at low temperatures (5-8 °C). growingscience.comresearchgate.net Other notable strategies include the reaction of 1,4-diketones with hydrazine monohydrate, which provides a straightforward, metal-free route to cinnoline derivatives. beilstein-journals.org Furthermore, catalyst-free cascade annulations of enaminones with aryl diazonium tetrafluoroboronates have been developed, offering a diverse range of substituted cinnolines by simple heating in a solvent like dimethyl sulfoxide (DMSO). acs.org A transition-metal-free intramolecular redox cyclization starting from 2-nitrobenzyl alcohol and benzylamine (B48309) also provides access to the cinnoline framework. nih.gov

A summary of various precursor types and the general reaction conditions for the synthesis of cinnoline systems is presented below.

Table 1: Precursors and General Conditions for Cinnoline Synthesis

| Precursor Type | Key Reagents/Catalysts | General Conditions | Reference(s) |

|---|---|---|---|

| Aryl Phenylallylidene Hydrazone | Aluminum Chloride, Toluene | Heating | researchgate.net |

| 2-Oxoacetaldehyde, Dimedone | Hydrazine Hydrate, Water | 5-8 °C, stirring | growingscience.comresearchgate.net |

| 1,4-Diketones | Hydrazine Monohydrate, Ethanol (B145695) | Reflux | beilstein-journals.org |

| Enaminones, Aryl Diazonium Salts | Dimethyl Sulfoxide (DMSO) | Heating, catalyst-free | acs.org |

| 2-Nitrobenzyl Alcohol, Benzylamine | CsOH·H₂O, EtOH/H₂O | 100 °C, sealed tube | nih.gov |

| 2-[(2-bromophenyl)-hydrazono]-N-ethyl-2-cyanoacetamide | Aluminum Chloride, Toluene | 90 °C | google.com |

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and selectivity is paramount in chemical synthesis. For cinnoline derivatives, reaction parameters such as the choice of solvent, catalyst, base, and temperature are crucial. Research into the synthesis of cinnolines from 1,4-diketones and hydrazine revealed that while the reaction proceeds in various solvents, ethanol at reflux provides a moderate yield of 40%. beilstein-journals.org The addition of an acid catalyst like p-toluenesulfonic acid (p-TsOH) in ethanol significantly improves the yield to 91%. beilstein-journals.org

In other systems, the choice of base and solvent can dramatically influence not only the yield but also the reaction pathway, leading to different products (chemoselectivity). For example, in a reaction of 3-oxo-2-arylhydrazonopropanals with acetoacetanilide (B1666496), the conditions can be tuned to favor either a cinnoline derivative or a biphenyl-4-carboxamide. nih.gov Using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in dioxane under microwave irradiation selectively produces the biphenyl-4-carboxamide, whereas switching to triethylamine (B128534) (Et₃N) as the base leads to the selective, albeit low-yield, formation of the cinnoline derivative. nih.gov

The optimization of a transition-metal-free synthesis from 2-nitrobenzyl alcohol and benzylamine showed that a mixed solvent system of EtOH/H₂O and the use of CsOH·H₂O as a base at 100 °C provided the optimal yield of 85%. nih.gov

Table 2: Optimization of Reaction Parameters for Cinnoline Synthesis

| Precursors | Variable Parameter | Condition | Yield/Selectivity Outcome | Reference |

|---|---|---|---|---|

| 1,4-Diketone + Hydrazine | Solvent | Ethanol, Room Temp | 20% Yield | beilstein-journals.org |

| 1,4-Diketone + Hydrazine | Solvent/Temp | Ethanol, Reflux | 40% Yield | beilstein-journals.org |

| 1,4-Diketone + Hydrazine | Catalyst | p-TsOH in Ethanol, Reflux | 91% Yield | beilstein-journals.org |

| 2-Nitrobenzyl alcohol + Benzylamine | Base | K₂CO₃ in EtOH/H₂O | 55% Yield | nih.gov |

| 2-Nitrobenzyl alcohol + Benzylamine | Base | Cs₂CO₃ in EtOH/H₂O | 73% Yield | nih.gov |

| 2-Nitrobenzyl alcohol + Benzylamine | Base | CsOH·H₂O in EtOH/H₂O | 85% Yield | nih.gov |

| Hydrazonopropanal + Acetoacetanilide | Base/Activation | Et₃N in Dioxane / Microwave | 34% Yield (Selective for Cinnoline) | nih.gov |

| Hydrazonopropanal + Acetoacetanilide | Base/Activation | DBU in Dioxane / Microwave | 68% Yield (Selective for Biphenyl-4-carboxamide) | nih.gov |

Green Chemistry Approaches in Cinnoline Synthesis

In line with modern synthetic chemistry, the development of environmentally benign methods for constructing cinnoline scaffolds is a major focus. These "green" approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced control over reaction conditions. rsc.org The synthesis of densely functionalized cinnolines has been achieved through a one-pot, multi-component reaction under controlled microwave heating, resulting in high yields of 86-93% in just 20 minutes. nih.govresearchgate.net This method involves reacting ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane. nih.govresearchgate.net

Another innovative green approach utilizes natural Lycopodium clavatum sporopollenin (B1173437) (LCS) microcapsules as microreactors for the microwave-assisted synthesis of novel cinnoline derivatives. rsc.orgrsc.org This method demonstrates the feasibility of performing reactions within these biocompatible microreactors, which can open new avenues in pharmaceutical sciences. rsc.org Comparative studies have shown that microwave irradiation can significantly favor certain reaction pathways and improve yields compared to conventional heating. nih.gov For instance, the reaction of 3-oxo-2-arylhydrazonopropanals with acetoacetanilide in methanol (B129727) yielded 65% of a carboxamide derivative and 28% of a cinnoline derivative after 3 minutes of microwave irradiation, compared to 50% and 40%, respectively, after 2 hours of thermal heating. nih.gov

Table 3: Comparison of Microwave vs. Conventional Heating in Synthesis

| Solvent | Activation Mode | Time | Product A (Carboxamide) Yield | Product B (Cinnoline) Yield | Reference |

|---|---|---|---|---|---|

| Methanol | Thermal | 2 h | 50% | 40% | nih.gov |

| Methanol | Microwave | 3 min | 65% | 28% | nih.gov |

| Dioxane | Thermal | 2 h | 60% | 36% | nih.gov |

| Dioxane | Microwave | 3 min | 68% | 25% | nih.gov |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Syntheses conducted under solvent-free conditions reduce waste and can simplify product purification. mdpi.com This approach is often coupled with microwave irradiation or the use of solid-supported catalysts. researchgate.net For example, the synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones, a related heterocyclic system, has been efficiently carried out under solvent-free conditions using a recyclable zinc ferrite (B1171679) nanocatalyst. mdpi.com This method offers easy work-up, short reaction times, and purification by non-chromatographic methods. mdpi.com While not always strictly solvent-free, methods that use minimal amounts of greener solvents like water or ethanol, or that proceed by simply heating the neat reactants, are also considered significant improvements. beilstein-journals.orgacs.org

Metal-Free Catalysis in Cinnoline Construction

Many traditional cross-coupling and cyclization reactions rely on transition-metal catalysts (e.g., palladium, rhodium, copper), which can be expensive and pose toxicity and environmental concerns. beilstein-journals.orgrsc.org The development of metal-free synthetic routes is therefore a highly active area of research. rsc.orgresearchgate.net

Several metal-free strategies for cinnoline synthesis have been successfully developed. These include:

Cascade Annulations: A simple and concise method for synthesizing cinnolines involves the reaction of readily available enaminones and aryl diazonium tetrafluoroboronates, which proceeds efficiently by heating in DMSO without any catalyst. acs.org

Intramolecular Redox Cyclization: Cinnoline derivatives can be efficiently synthesized via a transition-metal-free intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine. nih.gov

Domino Synthesis from 1,4-Diketones: A straightforward and metal-free strategy allows for the selective synthesis of indole, indolone, or cinnoline derivatives from common 1,4-diketones by reacting them with primary amines or hydrazine under mild conditions. beilstein-journals.org

Azo-Povarov Reaction: An uncatalyzed [4 + 2] cycloaddition reaction between N-carbonyl aryldiazenes and trans-cyclooctene (B1233481) has been developed, providing access to fused cinnoline derivatives without the need for an external catalyst. rsc.org

These methods not only avoid the issues associated with metal catalysts but also often exhibit high atom economy and operational simplicity. beilstein-journals.orgresearchgate.net

Nanocatalyst-Facilitated Syntheses

Nanocatalysis has emerged as a powerful tool in green organic synthesis, bridging the gap between homogeneous and heterogeneous catalysis. jetir.org Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity, while their insolubility allows for easy separation and recycling, a key principle of green chemistry. mdpi.comjetir.org

In the context of N-heterocycle synthesis, various nanocatalysts have proven effective:

Magnetic Nanoparticles: Magnetic nano Fe₃O₄ particles have been used as a catalyst for the one-pot, three-component synthesis of pyrimidine (B1678525) derivatives under solvent-free conditions. researchgate.net

Metal/Metal Oxide Nanoparticles: Copper iodide (CuI) nanoparticles have been employed for the synthesis of pyrazolo[1,2-b]phthalazine-5,10-dione derivatives under solvent-free conditions. researchgate.net Similarly, a reusable Co-based nanocatalyst has been applied to the synthesis of quinoxaline (B1680401) scaffolds. researchgate.net The synthesis of quinazolin-5-ones has been achieved using a zinc ferrite nanocatalyst, which is noted for being environmentally friendly and economically valuable due to its reusability. mdpi.com

Nanostructured Materials: A nanostructured pyrophosphate, Na₂PdP₂O₇, has been shown to be a highly efficient heterogeneous catalyst for the synthesis of quinoxaline derivatives in ethanol at room temperature. researchgate.net

The use of nanocatalysts often leads to shorter reaction times, milder conditions, high product yields, and simplified work-up procedures, making it a highly attractive green chemistry approach. jetir.orgresearchgate.net

Divergent Synthetic Strategies for Functionalized Cinnolines

Divergent synthesis provides an efficient pathway to generate a library of structurally related compounds from a common intermediate, which is a key objective in organic synthesis. acs.org In the context of cinnoline chemistry, divergent strategies allow for the creation of various functionalized derivatives, including fused heterocyclic systems. These methods often employ transition-metal catalysis to achieve high selectivity and functional group tolerance. researchgate.netacs.org By carefully selecting catalysts and reaction partners, chemists can steer a reaction towards different regioisomeric products from the same starting material. acs.org This approach is crucial for exploring the chemical space around the cinnoline scaffold for applications in materials science and drug discovery. researchgate.net

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex molecules, and it has been successfully applied to the construction of cinnoline derivatives. sioc-journal.cnrsc.org This strategy avoids the pre-functionalization of starting materials, thus shortening synthetic sequences. Transition metals, particularly rhodium(III), have been extensively used to catalyze the C-H activation and subsequent annulation of various substrates to form the cinnoline core. rsc.orgresearchgate.net

For instance, Rh(III)-catalyzed dehydrogenative C-H/N-H functionalization has been developed to construct phthalazino[2,3-a]- and indazolo[1,2-a]cinnolines by reacting N-phenyl phthalazine (B143731) or indazole with alkynes. rsc.org Similarly, Rh(III)-catalyzed C-H annulation reactions of N-aryl indazolones or N-aryl phthalazinones with vinylene carbonate provide rapid access to indazolocinnolines and phthalazinocinnolines. researchgate.net In these reactions, vinylene carbonate can act as an acetylene (B1199291) surrogate. researchgate.net

Another approach involves the Rh(III)-catalyzed coupling of azo substrates with α-diazocarbonyl compounds, which proceeds under mild, redox-neutral conditions to afford a wide range of cinnoline derivatives in high yields. rsc.org The versatility of C-H functionalization is further demonstrated by the palladium-catalyzed oxidative [4+2] annulation of 1-arylindazolones with allenoates, which can be directed to form two different regioisomers of cinnoline-fused indazolones by simply changing the solvent. acs.org

| Starting Materials | Catalyst/Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| N-phenyl indazole, Alkyne | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | Dehydrogenative C-H/N-H Annulation | Indazolo[1,2-a]cinnoline | rsc.org |

| N-aryl indazolone, Vinylene carbonate | [RhCpCl₂]₂, AgSbF₆ | C-H Annulation | Indazolocinnoline | researchgate.net |

| Azo substrate (Boc-protected), α-diazocarbonyl compound | [RhCp*Cl₂]₂, AgSbF₆ | Redox-neutral Annulation | Functionalized Cinnoline | rsc.org |

| 1-Arylindazolone, Allenoate | Pd(OAc)₂ | Oxidative [4+2] Annulation | Cinnoline-fused Indazolone | acs.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building molecular complexity and diversity. researchgate.netmdpi.com These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate large libraries of compounds, making them a valuable tool in modern organic synthesis. mdpi.comfrontiersin.org

In cinnoline synthesis, MCRs offer a convergent approach to assemble the heterocyclic core from simple, readily available starting materials. beilstein-journals.org A notable example is the one-pot, three-component reaction of an aryl aldehyde, dimedone, and hydrazine hydrate to produce 3-aryl-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one derivatives. researchgate.net Another strategy involves the reaction of 1,4-diketones with hydrazine monohydrate, which can be optimized to produce 5,6,7,8-tetrahydrocinnoline (B3263633) derivatives in good to excellent yields. beilstein-journals.org The conditions for these reactions can often be tuned to favor the desired cinnoline product over other potential heterocyclic systems. beilstein-journals.org The development of MCRs for cinnoline synthesis aligns with the principles of green chemistry by minimizing waste and energy consumption. researchgate.net

| Component 1 | Component 2 | Component 3 | Product Type | Reference |

|---|---|---|---|---|

| 2-(4-hydroxy-3-methoxyphenyl)-2-oxoacetaldehyde | Dimedone | Hydrazine hydrate | 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one | researchgate.net |

| 1,4-Diketone | Hydrazine monohydrate | - | 5,6,7,8-Tetrahydrocinnoline | beilstein-journals.org |

| 2-Vinylaniline | tert-Butyl Nitrite (TBN) | - | 4-Substituted Cinnoline | rsc.org |

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a reliable method to form the cinnoline ring system from acyclic precursors. ijper.org This strategy encompasses a variety of reaction types, including the classical Richter and von Richter cyclizations, as well as modern transition-metal-free and metal-catalyzed methods. rsc.orgresearchgate.net

A direct and efficient synthesis of 4-substituted cinnolines, including This compound , utilizes the reaction of 2-vinylanilines with tert-butyl nitrite (TBN) as the nitrogen source. rsc.org In this method, the reaction of 3,4-dimethyl-2-vinylaniline with TBN affords This compound in good yield. rsc.org

Another powerful approach is the transition-metal-free intramolecular redox cyclization. rsc.orgnih.gov For example, cinnoline derivatives can be synthesized from 2-nitrobenzyl alcohol and benzylamine, where an intramolecular redox reaction forms a key 2-nitrosobenzaldehyde intermediate that subsequently undergoes condensation and cyclization. rsc.orgnih.gov The cyclization of hydrazones, often prepared from the diazotization of anilines followed by coupling with an active methylene (B1212753) compound, is another common strategy. pnrjournal.comnih.gov For instance, substituted 4-amino cinnoline 3-carboxamides can be formed via the intramolecular cyclization of the corresponding hydrazone using anhydrous AlCl₃. nih.gov The Richter-type cyclization of ortho-ethynylaryltriazenes is also a high-yield method for obtaining 4-halocinnolines, which are valuable intermediates for further derivatization. mdpi.com

| Precursor | Reagent/Condition | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| 3,4-Dimethyl-2-vinylaniline | tert-Butyl Nitrite (TBN) | Reaction with N source and cyclization | This compound | rsc.org |

| 2-Nitrobenzyl alcohol, Benzylamine | CsOH·H₂O | Intramolecular redox cyclization | 3-Phenylcinnoline | rsc.orgnih.gov |

| Hydrazone of cyanoacetamide | Anhydrous AlCl₃, Chlorobenzene | Friedel-Crafts type cyclization | 4-Amino Cinnoline 3-carboxamide | nih.gov |

| ortho-Ethynylaryltriazene | HBr | Richter-type cyclization | 4-Bromocinnoline | mdpi.com |

Post-synthetic modification allows for the late-stage functionalization of a pre-formed cinnoline core, enabling the introduction of diverse chemical groups and the fine-tuning of molecular properties. This is particularly useful for creating derivatives for biological screening or materials science applications. researchgate.net

A key strategy involves the nucleophilic substitution of a halogen atom at the C4 position of the cinnoline ring. mdpi.com For example, 4-bromo-6-arylcinnolines, synthesized via Richter-type cyclization, can be converted into 6-aryl-4-azidocinnolines by reaction with sodium azide (B81097). researchgate.netmdpi.com The resulting azidocinnolines are versatile intermediates. They can participate in click chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes, to yield 4-triazolylcinnolines. mdpi.com

Furthermore, the azide group itself can be transformed. The reduction of a 4-azidocinnoline, for instance with sodium borohydride (B1222165), quantitatively yields the corresponding 4-aminocinnoline. semanticscholar.org This "azide-to-amine" transformation can serve as a fluorogenic switch, as the resulting amine often exhibits significantly different photophysical properties compared to the starting azide. semanticscholar.org These modification techniques provide a modular and efficient route to a wide array of functionalized cinnoline derivatives from a common halogenated precursor.

| Starting Cinnoline | Reagent | Modification Type | Product | Reference |

|---|---|---|---|---|

| 4-Bromo-6-arylcinnoline | Sodium azide (NaN₃) | Nucleophilic substitution | 4-Azido-6-arylcinnoline | mdpi.com |

| 4-Azido-6-arylcinnoline | Terminal alkyne, Cu(I) catalyst | CuAAC Click Chemistry | 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnoline | mdpi.com |

| 4-Azido-6-(4-cyanophenyl)cinnoline | Sodium borohydride (NaBH₄) | Reduction of azide | 6-(4-Cyanophenyl)cinnolin-4-amine | semanticscholar.org |

Mechanistic Investigations of Cinnoline Formation and Transformation Reactions

Elucidation of Reaction Mechanisms in Cinnoline (B1195905) Synthesis

The formation of the cinnoline ring can proceed through several distinct mechanistic pathways, including those involving radical intermediates and intramolecular redox processes. The specific pathway is often dictated by the nature of the starting materials, reaction conditions, and the presence of catalysts.

Recent advancements have highlighted the role of radical intermediates in the synthesis of cinnoline derivatives. An organocatalytic electrosynthesis method has been developed for producing cinnolines from ortho-alkynyl acetophenones and sulfonyl hydrazides, which proceeds via a cascade radical cyclization and migration process. acs.orgacs.org This metal-free approach is noted for its mild reaction conditions and high functional group tolerance. acs.org

The proposed mechanism, supported by experiments including radical trapping and cyclic voltammetry, involves several key radical intermediates. acs.org The process is initiated by the electrochemical generation of an active N-centered radical. acs.org A subsequent cascade of events includes the formation of an alkyl radical intermediate, which is in resonance with another radical form. acs.org This is followed by the generation of a diazo radical and an intramolecular cyclization that leads to an aryl radical. acs.org The final product is formed after oxidation and deprotonation. acs.org The use of dichalcogenides as stable radical reagents under photochemical conditions has also emerged as a viable route for synthesizing various heterocyclic compounds, illustrating the versatility of radical-based strategies. mdpi.com Radical reactions, which can be categorized into chain reactions and radical combination reactions, are increasingly utilized for complex molecule synthesis due to their unique reactivity, which is often tolerant of polar functional groups. nih.govlibretexts.org

Intramolecular redox cyclization represents another significant pathway for cinnoline synthesis. A transition-metal-free method has been developed for synthesizing cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309). researchgate.net Mechanistic studies reveal that this transformation involves a key intramolecular redox reaction, followed by condensation, isomerization of an azo intermediate to a hydrazone, cyclization, and finally aromatization to yield the desired cinnoline product. researchgate.net

Furthermore, the synthesis of benzo[c]cinnolinium salts can be achieved through the electrochemical oxidation of 2-azobiaryls. acs.org This strategy demonstrates excellent functional group tolerance and high efficiency. The proposed mechanism involves a single-electron transfer driven by the oxidant, followed by an intramolecular cyclization via nucleophilic addition and subsequent anion exchange. acs.org

Intermediates play a pivotal role in dictating the course and outcome of cinnoline synthesis. In the formation of substituted cinnolines from 2-vinylanilines using tert-butyl nitrite (B80452), computational studies have identified several key intermediates along two possible reaction paths (Path I and Path II). acs.org These intermediates, designated as IM1, IM2, and IM3, are crucial for the ring-closing reaction and subsequent conversion to the final product. acs.org

In the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine, the formation of 2-nitrosobenzaldehyde and (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025) as intermediates is critically important for the transformation. researchgate.net Similarly, the electrosynthesis involving radical cyclization proceeds through a series of distinct radical intermediates, including alkyl, diazo, and aryl radicals. acs.org

| Reaction Type | Key Intermediates | Precursors | Reference |

|---|---|---|---|

| Synthesis from 2-Vinylanilines | IM1, IM2, IM3 | 2-Vinylaniline (B1311222), tert-Butyl Nitrite | acs.org |

| Intramolecular Redox Cyclization | 2-Nitrosobenzaldehyde, (E)-2-(2-benzylidenehydrazineyl) benzaldehyde | 2-Nitrobenzyl Alcohol, Benzylamine | researchgate.net |

| Organocatalytic Electrosynthesis | Alkyl Radical, Diazo Radical, Aryl Radical | ortho-Alkynyl Acetophenones, Sulfonyl Hydrazides | acs.org |

DFT calculations on the cyclization of phenanthrene-fused azo-ene-ynes to form dibenzo[f,h]cinnoline derivatives also show how the stability of intermediates and the energy of transition states are affected by the structure of the fused rings. nih.gov These studies are essential for understanding how molecular strain and electronic effects influence the kinetic and thermodynamic favorability of a reaction. liverpool.ac.uk

| Reaction Step/Pathway | Energy Barrier (kcal/mol) | Reference |

|---|---|---|

| Initial Reactant Interaction (Loss of tert-butanol) | 29.41 | acs.org |

| Conversion of IM2 to IM3 (via TS2) | 11.40 | acs.org |

| Final Product Formation (from IM3 via TS4) | 6.27 | acs.org |

| N2 Attack in Path I | 31.66 | acs.org |

| N2 Attack in Path II | 35.00 | acs.org |

Kinetic and Thermodynamic Studies of Cinnoline Reactions

The study of reaction kinetics and thermodynamics is fundamental to understanding and optimizing chemical transformations. dalalinstitute.com For a reaction to occur spontaneously, the change in Gibbs free energy (ΔG) must be negative. dalalinstitute.com The rate of the reaction is governed by the activation energy; a lower barrier leads to a faster reaction. dalalinstitute.com

Kinetic studies on the nitration of cinnoline have shown that the reaction proceeds through the protonated cationic form of the substrate. The distribution of different positional isomers is highly dependent on reaction parameters such as acid concentration and temperature. The unprotonated nitrogen atom in the cinnolinium cation deactivates the ring towards electrophilic attack, influencing the regioselectivity of the substitution. This mechanistic understanding allows for the controlled synthesis of specific isomers. In a different context, kinetic analysis of certain cinnoline derivatives as inhibitors of human neutrophil elastase (HNE) revealed them to be reversible competitive inhibitors. nih.gov While specific thermodynamic and kinetic data for the formation of 7,8-Dimethyl-4-phenylcinnoline are not extensively documented, studies on related systems provide a framework for understanding the factors that control these reactions. researchgate.net

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions under milder conditions with higher efficiency and selectivity. The synthesis of cinnolines is no exception, with various catalytic systems being employed.

Palladium-catalyzed annulation of 1-(2-iodoaryl)triazenes with internal alkynes provides a route to 3,4-disubstituted cinnolines. beilstein-journals.org Similarly, copper-catalyzed C–H functionalization/cyclization strategies have been reported. A convenient method for synthesizing isoindazoles and cinnolines involves the CuCl-catalyzed cyclization of (2-ethynylphenyl)triazenes at 50 °C. acs.org The synthesis of benzo[c]cinnolinium salts can be promoted by copper(II) in an oxidation reaction of 2-azobiaryls. acs.org

More recently, metal-free organocatalysis has emerged as a powerful tool. The electrosynthesis of cinnolines from ortho-alkynyl acetophenones and sulfonyl hydrazides is an example of an organocatalytic process that proceeds via a radical cyclization mechanism. acs.orgacs.org These catalytic methods provide versatile and efficient pathways to a wide range of substituted cinnoline derivatives.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Cinnoline (B1195905) Research

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 7,8-Dimethyl-4-phenylcinnoline, a combination of ¹H and ¹³C NMR, along with advanced techniques, would provide a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the cinnoline ring, the phenyl substituent, and the methyl groups. Due to the asymmetry of the molecule, the two methyl groups and the two remaining protons on the benzo- part of the cinnoline ring (at positions C5 and C6) are expected to be chemically non-equivalent.

The protons of the phenyl group at position 4 will likely appear as a complex multiplet in the aromatic region. The protons on the dimethyl-substituted ring (H-5 and H-6) would appear as distinct signals, likely doublets, influenced by their neighboring protons. The two methyl groups at C7 and C8 would each yield a singlet, though their chemical shifts may be very similar. The proton at C3 is expected to be a singlet and significantly influenced by the adjacent nitrogen atom and the phenyl ring.

Based on data for the parent cinnoline molecule and general substituent effects, the following table outlines the predicted ¹H NMR chemical shifts. thieme-connect.delibretexts.org

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | 8.0 - 8.5 | Singlet (s) |

| H-5 | 7.5 - 8.0 | Doublet (d) |

| H-6 | 7.3 - 7.8 | Doublet (d) |

| Phenyl H (ortho, meta, para) | 7.2 - 7.6 | Multiplet (m) |

| C7-CH₃ | 2.3 - 2.6 | Singlet (s) |

| C8-CH₃ | 2.3 - 2.6 | Singlet (s) |

| Predicted data based on analogous compounds and established chemical shift principles. |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 16 distinct signals are expected (8 for the cinnoline core, 6 for the phenyl ring, and 2 for the methyl groups), assuming free rotation of the phenyl group does not lead to coincidental equivalence of the ortho/meta carbons. The carbons of the cinnoline ring can be distinguished based on their electronic environment, with carbons adjacent to nitrogen atoms (C3, C4a, C8a) showing characteristic shifts. growingscience.com

The chemical shifts for the parent cinnoline have been reported, providing a baseline for predicting the spectrum of the substituted derivative. thieme-connect.de The methyl and phenyl substituents will cause predictable shifts on the cinnoline carbons to which they are attached.

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| C3 | 145 - 150 |

| C4 | 150 - 155 |

| C4a | 125 - 130 |

| C5 | 130 - 135 |

| C6 | 128 - 133 |

| C7 | 135 - 140 |

| C8 | 138 - 143 |

| C8a | 150 - 155 |

| Phenyl C (ipso) | 135 - 140 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

| C7-CH₃ | 15 - 20 |

| C8-CH₃ | 15 - 20 |

| Predicted data based on analogous compounds and established chemical shift principles. |

Advanced NMR techniques are crucial for a deeper structural understanding. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all the proton and carbon signals of this compound.

Furthermore, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms in the cinnoline ring. Studies on related compounds like 4-chlorocinnoline (B183215) hydrochloride have utilized multinuclear NMR, including ¹⁵N, to probe reactivity. The chemical shifts of N-1 and N-2 would be sensitive to substitution patterns on the ring, providing valuable data on the electronic structure. For the parent cinnoline, ¹⁵N NMR spectral data has been noted in databases. nih.gov Applying this technique to this compound would allow for a comprehensive electronic characterization of the heterocyclic core.

Vibrational Spectroscopy

The IR spectrum of this compound would be characterized by absorptions corresponding to its aromatic and aliphatic components. While a specific spectrum for this compound is not available, data from parent cinnoline and substituted derivatives allow for a reliable prediction of its key features. thieme-connect.degrowingscience.comnih.gov

The primary absorption bands expected are:

Aromatic C-H Stretching: Sharp bands above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ region, arising from the C-H bonds on both the cinnoline and phenyl rings. docbrown.info

Aliphatic C-H Stretching: Bands in the 2850-2975 cm⁻¹ range due to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups. docbrown.info

C=C and C=N Ring Stretching: A series of medium to strong bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic and heteroaromatic ring systems.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic protons appear in the fingerprint region (below 1500 cm⁻¹). Specifically, the out-of-plane C-H bending bands can be indicative of the substitution pattern on the aromatic rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3080 |

| Aliphatic C-H Stretch | 2850 - 2975 |

| Aromatic C=C & C=N Stretch | 1450 - 1620 |

| C-H Out-of-Plane Bending | 700 - 900 |

| Predicted data based on general IR correlation tables and spectra of analogous compounds. thieme-connect.dedocbrown.info |

Raman spectroscopy is a valuable complementary technique to IR spectroscopy. Research has demonstrated its application in the study of cinnoline and its derivatives, such as benzo[c]cinnoline. thieme-connect.deresearchgate.netresearchgate.net Raman scattering is particularly sensitive to non-polar, symmetric vibrations, which may be weak or absent in the IR spectrum.

For this compound, Raman spectroscopy could provide more detailed information on the vibrations of the carbon skeleton of the fused ring system and the phenyl substituent. The symmetric "breathing" modes of the aromatic rings would be expected to produce strong signals. Comparing the IR and Raman spectra helps in a more complete assignment of the vibrational modes of the molecule, confirming its structure and symmetry.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No specific UV-Vis absorption spectra, including details of absorption maxima (λmax) and molar absorptivity (ε) values, for this compound could be located in the searched scientific literature. This information is crucial for understanding the electronic transitions within the molecule, typically arising from π→π* and n→π* transitions within the aromatic cinnoline core and the phenyl substituent.

Fluorescence Spectroscopy

While the general class of cinnoline compounds is noted for its luminescent and fluorescent properties, no specific fluorescence spectra, excitation/emission wavelengths, or quantum yield data for this compound have been reported in the available sources. Such data would provide insight into the molecule's emissive properties and the nature of its excited states.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound, confirming its identity. High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula.

While several studies report the mass spectrometric analysis of various substituted cinnolines, specific MS or HRMS data for this compound, including its molecular ion peak (m/z) and fragmentation patterns, are not detailed in the reviewed literature. mdpi.comnih.govljmu.ac.ukglobalresearchonline.net General fragmentation of the parent cinnoline ring often involves the loss of a nitrogen molecule (N₂). thieme-connect.de However, without experimental data for the title compound, a specific fragmentation table cannot be constructed.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and crystal packing. As previously noted, a synthetic study describes this compound as a yellow oil. rsc.org Because X-ray crystallography requires a single, solid crystal, this technique is not applicable to materials that are oils or amorphous solids at ambient temperatures. Consequently, no crystallographic data, such as crystal system, space group, or unit cell dimensions, exists for this compound.

Reactivity and Chemical Transformations of 7,8 Dimethyl 4 Phenylcinnoline and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Ring System

The cinnoline ring system is generally considered to be electron-deficient, which deactivates it towards electrophilic aromatic substitution (SEAr) reactions. ontosight.aiwikipedia.org The two nitrogen atoms exert a deactivating effect on the ring, making reactions like nitration and halogenation challenging. When these reactions do occur, they typically require forcing conditions.

For 7,8-Dimethyl-4-phenylcinnoline, the phenyl group at the 4-position and the methyl groups at the 7- and 8-positions are activating groups that can influence the regioselectivity of electrophilic attack. However, the strong deactivating effect of the diazine core often dominates. Electrophilic substitution is expected to occur on the benzo ring rather than the pyridazine (B1198779) ring. The directing effects of the dimethyl and phenyl substituents would need to be considered in predicting the precise location of substitution.

Nucleophilic Reactions and Substitutions

The electron-deficient nature of the cinnoline ring makes it susceptible to nucleophilic attack. Nucleophilic substitution of hydrogen has been observed in the cinnoline series, a reaction that is uncommon for many aromatic systems. researchgate.net For instance, cinnoline N(2)-oxide has been shown to react with primary and secondary amines to yield 3-alkylaminocinnolines. researchgate.net

In the case of benzo[c]cinnoline, nucleophilic dimethylamination has been reported to occur at the 4- and 7-positions, involving the displacement of a hydrogen atom. publish.csiro.aupublish.csiro.au This suggests that the C-4 position of this compound, despite being substituted with a phenyl group, could be a site of interest for nucleophilic attack, potentially leading to addition or substitution products under specific conditions. The presence of the electron-donating methyl groups at positions 7 and 8 might slightly modulate the reactivity of the carbocyclic ring towards nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions at Cinnoline Positions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including cinnolines. eie.grnih.govresearchgate.net Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgresearchgate.net

For this compound, if a leaving group such as a halogen were introduced at one of the ring positions, metal-catalyzed cross-coupling could be employed to introduce a wide variety of substituents. For example, a bromo-substituted derivative could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group. The Sonogashira coupling could be used to install an alkyne moiety. spbu.ruacs.org The efficiency and regioselectivity of these reactions would depend on the specific position of the leaving group and the chosen catalytic system.

Derivatization Strategies and Functional Group Interconversion

Alkylation Reactions

Alkylation of N-heterocycles is a common method for their derivatization. nih.govorganic-chemistry.org In the case of cinnoline and its derivatives, alkylation can occur at the nitrogen atoms. The specific site of alkylation (N-1 versus N-2) would depend on the reaction conditions and the steric and electronic environment around the nitrogen atoms. For this compound, the presence of the bulky phenyl group at the 4-position might influence the accessibility of the N-1 and N-2 positions to alkylating agents.

Oxidation Reactions

Oxidation of cinnolines typically leads to the formation of N-oxides. thieme-connect.de The oxidation of the parent cinnoline with peracetic acid can yield both cinnoline 1-oxide and cinnoline 2-oxide. thieme-connect.de For this compound, oxidation would be expected to produce the corresponding N-oxides. The ratio of the N-1 and N-2 oxides would be influenced by the electronic effects of the phenyl and dimethyl substituents.

Nitration Reactions

As a type of electrophilic aromatic substitution, the nitration of cinnolines is generally difficult due to the electron-withdrawing nature of the dinitrogen system. Direct nitration of the parent cinnoline is challenging, and when it does occur, it often proceeds through the protonated form of the substrate. For substituted cinnolines, the position of nitration is influenced by the existing substituents. For example, the nitration of chloro-4-hydroxycinnolines is directed by both the diaza-grouping and the chloro-substituent. rsc.org In the case of halogenated benzo[c]cinnolines, nitration has been achieved regioselectively. researchgate.netscispace.com

For this compound, nitration would likely occur on the carbocyclic ring, with the position of the nitro group being directed by the activating methyl and phenyl groups, as well as the deactivating influence of the heterocyclic core.

| Reaction Type | Reagents and Conditions | Expected Product(s) on a Related Cinnoline Derivative | Reference |

| Nucleophilic Amination | Hydroxylamine, KOH, ethanol (B145695), 10-11°C | 1-Nitrobenzo[c]cinnolin-2-amine and 1-Nitrobenzo[c]cinnolin-4-amine from 1-Nitrobenzo[c]cinnoline | dergipark.org.tr |

| Metal-Catalyzed Coupling | 3-Alkynyl-4-bromocinnoline, 5-hexyn-1-ol, Sonogashira coupling conditions | Cinnoline-fused 10-membered ring enediyne | spbu.ruacs.org |

| Oxidation | Peracetic acid | Cinnoline 1-oxide and Cinnoline 2-oxide from Cinnoline | thieme-connect.de |

| Nitration | KNO3/H2SO4, 90°C | 4-Nitro-3,8-dibromobenzo[c]cinnoline from 3,8-dibromobenzo[c]cinnoline | researchgate.net |

Acylation Reactions

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. In the context of nitrogen-containing heterocycles like cinnoline, acylation can potentially occur at a nitrogen atom (N-acylation) or a carbon atom (C-acylation). The cinnoline ring system is electron-deficient, which generally makes electrophilic substitution reactions on the carbon atoms of the ring, such as Friedel-Crafts acylation, unfavorable without highly activating substituents. sigmaaldrich.com

For this compound, acylation is most likely to occur at one of the nitrogen atoms. The lone pair of electrons on a nitrogen atom can act as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). This would result in the formation of an N-acylcinnolinium salt.

While specific studies detailing the acylation of this compound are not prevalent in the reviewed literature, the general reactivity pattern for such heterocycles suggests N-acylation as the primary pathway. The reaction would be analogous to the N-acylation of other dihydropyrimidinones, where reagents like acetic anhydride (B1165640) or a carboxylic acid in the presence of thionyl chloride are used. researchgate.net

Table 1: Plausible N-Acylation of this compound

| Reactant | Acylating Agent | Expected Product |

|---|---|---|

| This compound | Acetyl chloride | 1-Acetyl-7,8-dimethyl-4-phenylcinnolinium chloride |

Selective Derivatization at Specific Positions (e.g., C6)

The derivatization of the cinnoline ring via electrophilic aromatic substitution is challenging due to the deactivating effect of the pyridazine moiety. youtube.com Electrophilic attack, if forced, would preferentially occur on the benzene (B151609) ring (positions C5, C6, C7, C8) rather than the more electron-deficient pyridazine ring (C3, C4).

The regioselectivity of such a substitution on the this compound scaffold would be determined by the combined directing effects of the annulated pyridazine ring and the two existing methyl groups at C7 and C8.

Directing Effect of the Fused Ring : The fused heterocyclic ring acts as a deactivating group, withdrawing electron density from the benzene ring.

Directing Effect of Methyl Groups : The methyl groups at C7 and C8 are activating, ortho-, para-directing groups.

Directing Effect of the Phenyl Group : The 4-phenyl group primarily influences the electronic properties of the pyridazine ring.

Considering these factors, the C6 position is ortho to the C7-methyl group and meta to the C8-methyl group. The position C5 is ortho to the C8-methyl group. Electrophilic attack would likely be directed to the C5 and C6 positions. Steric hindrance from the adjacent methyl group at C7 might influence the accessibility of the C6 position.

No specific experimental studies on the selective derivatization at the C6 position of this compound were identified. However, the general principles of electrophilic substitution on substituted naphthalenoid systems suggest that reactions like nitration or halogenation would yield a mixture of isomers, with substitution patterns dictated by a combination of electronic and steric factors. youtube.com

Tautomerism and Isomerization Studies

Tautomers are isomers of a compound that readily interconvert through a chemical reaction called tautomerization. wikipedia.org This process commonly involves the migration of a hydrogen atom, accompanied by a switch of single and double bonds.

Annular Tautomerism

Annular tautomerism is a specific type of prototropic tautomerism that occurs in N-heterocyclic compounds, involving the migration of a proton between two ring nitrogen atoms. researchgate.net For this to occur in the cinnoline system, a proton must be attached to either N1 or N2.

The neutral this compound molecule does not possess a proton on its ring nitrogens, and therefore, does not exhibit annular tautomerism in its ground state. However, the protonated form of the molecule, the 7,8-Dimethyl-4-phenylcinnolinium cation, could theoretically exist as two annular tautomers if the proton could reside on either N1 or N2. Theoretical studies on related systems like 1H-benzo[de]cinnolines have explored the relative energies and properties of such tautomeric forms. researchgate.netcsic.es The stability of each tautomer would depend on factors like the substitution pattern and solvation.

Functional Tautomerism

Functional tautomerism involves isomers that differ in the location of a proton and a double bond, leading to different functional groups. wikipedia.org Well-known examples include keto-enol, imine-enamine, and lactam-lactim tautomerism. wikipedia.orgchemaxon.com

The parent compound, this compound, lacks the necessary functional groups (like a hydroxyl, thiol, or amino group at a position that allows for bond rearrangement) to exhibit these common forms of functional tautomerism.

However, derivatives of this compound could display this phenomenon. For instance, a hydroxy derivative, such as 4-hydroxycinnoline, is known to exist almost exclusively in its keto tautomeric form, cinnolin-4(1H)-one. holzer-group.at This has been confirmed through detailed NMR spectroscopic investigations, which show a characteristic carbonyl signal in the 13C-NMR spectrum. holzer-group.at Similarly, cinnoline-4-thiol (B1622013) exists predominantly in the thione form. holzer-group.at

Table 2: Tautomerism in 4-Substituted Cinnoline Derivatives

| Derivative | Tautomeric Forms | Predominant Form in DMSO |

|---|---|---|

| Cinnolin-4-ol | 4-Hydroxycinnoline ⇌ Cinnolin-4(1H)-one | Cinnolin-4(1H)-one holzer-group.at |

| Cinnoline-4-thiol | 4-Mercaptocinnoline ⇌ Cinnolin-4(1H)-thione | Cinnolin-4(1H)-thione holzer-group.at |

This table illustrates the concept of functional tautomerism in the general cinnoline system, as specific studies on derivatives of this compound are not available.

Theoretical and Computational Studies of Cinnoline Molecular Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a cost-effective yet accurate framework for studying the electronic structure of molecules like 7,8-Dimethyl-4-phenylcinnoline.

Electronic Structure Analysis (HOMO-LUMO Energies and Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. semanticscholar.org The HOMO energy is a measure of the molecule's electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. chalcogen.ro The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally signifies higher reactivity. nih.gov For this compound, DFT calculations can provide the energies of these orbitals, offering insights into potential charge transfer within the molecule. mdpi.comchalcogen.ro

| Computational Parameter | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. uni-muenchen.dewolfram.com It helps in identifying regions that are electron-rich or electron-poor, which in turn predicts sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map is color-coded, with red typically indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). wolfram.com For this compound, the MEP would likely show negative potential near the nitrogen atoms of the cinnoline (B1195905) ring, suggesting these are probable sites for electrophilic attack. researchgate.net

Ab Initio Calculations for Cinnoline Derivatives

Ab initio calculations, derived from the first principles of quantum mechanics without empirical data, offer a high level of theoretical accuracy. sid.irajchem-a.com Methods such as Hartree-Fock (HF) and more advanced post-Hartree-Fock techniques can be applied to cinnoline derivatives to obtain highly reliable data on their geometries and energies. ajchem-a.comresearchgate.net While computationally intensive, these methods are invaluable for validating DFT results and for probing properties like excited states, which are critical for understanding the photophysical behavior of these compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by localizing the electron density into one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de For this compound, NBO analysis can reveal the hybridization of atomic orbitals and the extent of electron delocalization. ijastems.org It quantifies the stabilization energies from hyperconjugative interactions, such as the interaction between the nitrogen lone pairs and the antibonding orbitals of neighboring bonds. mdpi.com This information offers a deeper understanding of the molecule's electronic structure and stability. researchgate.net

Prediction of Molecular Properties

Computational chemistry allows for the prediction of a wide array of molecular properties for this compound. This includes spectroscopic data like infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental results for structural verification. Other predictable properties include the dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's interaction with electric fields and its potential in applications such as nonlinear optics. sid.irajchem-a.com

| Predicted Property | Value |

|---|---|

| Dipole Moment | Data not available in search results |

| Polarizability | Data not available in search results |

| Hyperpolarizability | Data not available in search results |

Dipole Moment

No published research data was found detailing the specific dipole moment of this compound. Theoretical calculations for related compounds, such as the parent cinnoline, have been performed, but these results cannot be directly extrapolated to the titled compound due to the differing substitution patterns.

Polarizability and Hyperpolarizability

There is no available data from theoretical or computational studies on the polarizability and hyperpolarizability of this compound. While such properties have been investigated for other cinnoline derivatives to assess their potential in nonlinear optics, this specific molecule has not been the subject of such a study in the available literature.

Solvation Effects in Theoretical Modeling (e.g., Polarizable Continuum Model (PCM))

The application of solvation models like the Polarizable Continuum Model (PCM) to the theoretical study of this compound has not been documented in published research. Although PCM is a common method used to understand solvation effects on the electronic and optical properties of molecules, including other cinnoline derivatives, specific findings for this compound are absent from the scientific literature. researchgate.netresearchgate.net

Applications of Cinnoline Derivatives in Materials Science and Optoelectronics

Cinnoline (B1195905) Compounds as Building Blocks for Advanced Materials

The rigid, planar structure of the cinnoline ring system makes it an excellent building block for the construction of complex macromolecular architectures and advanced materials. ontosight.ai Scientists have successfully incorporated the cinnoline core into novel poly(arylene ethynylene)s (PAEs). researchgate.netbeilstein-journals.org This was achieved through a multi-step synthesis involving a Richter-type cyclization to form the cinnoline ring, followed by polycondensation techniques. researchgate.net The resulting polymers exhibit tunable optoelectronic properties, demonstrating the utility of cinnoline derivatives in creating sophisticated materials.

Furthermore, the synthesis of novel polyfunctional cinnoline derivatives has been achieved through methods like microwave-assisted one-pot reactions. rsc.org These approaches highlight the potential for creating a diverse library of cinnoline-based compounds for various applications in materials science. ontosight.airsc.org

Nonlinear Optical (NLO) Properties of Cinnoline Derivatives

Materials with significant nonlinear optical (NLO) properties are crucial for developing technologies like optical computing and dynamic image processing. indexcopernicus.comresearchgate.net Organic materials, particularly those with delocalized π-electron systems like cinnoline, are promising candidates for NLO applications. indexcopernicus.comajchem-a.com Theoretical and computational studies have been instrumental in designing and predicting the NLO capabilities of new cinnoline derivatives, as experimental measurements can be challenging. indexcopernicus.comsid.irresearchgate.net

A key principle in designing molecules with high NLO activity is the creation of a donor-π-acceptor (D-π-A) framework. This structure facilitates intramolecular charge transfer, which is fundamental to a strong NLO response. For cinnoline derivatives, the NLO properties can be significantly enhanced by attaching electron-acceptor groups to the heterocyclic ring. indexcopernicus.comajchem-a.com

Computational studies on 4-substituted cinnolines have shown that derivatives with electron-acceptor groups exhibit superior nonlinear properties. indexcopernicus.com Specifically, 4-nitro-cinnoline was identified as a particularly promising material for NLO applications. indexcopernicus.comajchem-a.com The general strategy involves modifying the cinnoline scaffold to enhance the movement of delocalized electrons, thereby increasing the material's hyperpolarizability. researchgate.netfrontiersin.org

A direct relationship exists between the molecular structure of cinnoline derivatives and their NLO response. The key parameter for second-order NLO activity is the first hyperpolarizability (β). Quantum chemical calculations have been used to determine this value for various cinnoline derivatives. indexcopernicus.comsid.ir

Studies show an inverse relationship between the HOMO-LUMO energy gap (ΔE) and the first hyperpolarizability (β); a smaller energy gap generally corresponds to a larger NLO response. indexcopernicus.comajchem-a.comfrontiersin.org The substitution pattern on the cinnoline ring is paramount. For instance, the first hyperpolarizability of 4-nitro-cinnoline is calculated to be approximately five times greater than that of urea, a standard reference material for NLO properties. indexcopernicus.comajchem-a.com This highlights the significant impact of strategic functionalization on the material's optical behavior.

| Compound | Substituent at Position 4 | Relative β Value (Compared to Urea) | Key Structural Feature |

|---|---|---|---|

| Urea | N/A | 1x (Standard) | Standard NLO reference molecule |

| 4-nitro-cinnoline | -NO₂ | ~5x | Strong electron-acceptor group |

| Other 4-substituted cinnolines | Various | >1x | Demonstrate potential as NLO materials |

Luminescent and Fluorescent Properties of Cinnoline Systems

Cinnoline derivatives have attracted considerable attention for their luminescent and fluorescent properties, which are essential for applications in optoelectronics, chemical sensors, and biological imaging. ijper.orgresearchgate.netrsc.org

The photophysical behavior of cinnoline derivatives can be precisely tuned through chemical modification. For example, novel pyrrolopyridazine derivatives synthesized from cinnoline precursors exhibit strong luminescence with quantum yields as high as 90%. acs.orgfigshare.com A notable feature of these compounds is that they are luminescent even in the solid state, which suggests minimal self-quenching—a common issue in fluorescent materials. acs.org

The introduction of different functional groups can dramatically alter fluorescence. A study on 6-aryl-4-azidocinnolines found that these compounds possess weak fluorescent properties. nih.govmdpi.com However, upon conversion of the azide (B81097) group into a triazole ring, the fluorescence was completely quenched. nih.govmdpi.com This quenching effect was attributed to the non-planar structure of the resulting triazolylcinnolines and a possible photoinduced electron transfer (PET) mechanism. nih.gov

Furthermore, some cinnoline-amine derivatives act as environment-sensitive probes, exhibiting strong fluorescence emission in polar solvents but weak fluorescence in others, a phenomenon that can be explained by intramolecular charge transfer (ICT) models. mdpi.com Cinnoline-containing polymers have also been shown to be fluorescent, with their emission capable of being quenched by the presence of certain metal ions, such as Pd(2+), indicating their potential as chemosensors. researchgate.netbeilstein-journals.org

| Cinnoline System | Key Photophysical Property | Potential Application | Reference |

|---|---|---|---|

| Pyrrolopyridazine derivatives | High luminescence quantum yield (up to 90%); solid-state emission | Organic light-emitting devices | acs.org, figshare.com |

| 6-Aryl-4-azidocinnolines | Weak fluorescence | Fluorescent probes (before reaction) | nih.gov, mdpi.com |

| 6-Aryl-4-triazolylcinnolines | Fluorescence quenching (PET mechanism) | Turn-off sensors | nih.gov, mdpi.com |

| Cinnoline-containing PAEs | Fluorescence quenched by Pd(2+) ions | Chemosensors | researchgate.net, beilstein-journals.org |

| Cinnoline-4-amine derivatives | Environment-sensitive fluorescence (fluorochromic) | Solvent polarity probes | mdpi.com |

The promising optical properties of cinnoline derivatives make them strong candidates for use in optoelectronic devices and as organic luminescent materials. researchgate.netrsc.org The ability to tune their emission color and intensity through synthetic modification allows for the creation of materials tailored for specific applications, such as organic light-emitting diodes (OLEDs). acs.org The development of highly fluorescent cinnoline-based heterocycles that emit light in the solid state is particularly significant for fabricating stable and efficient light-emitting devices. acs.orgfigshare.com

Role of Cinnoline Derivatives as Dyes

Cinnoline derivatives represent an important class of N-containing heteroaromatics that have found application as dyes. researchgate.net The core structure of cinnoline is a constituent of numerous dyestuffs. researchgate.net The color and properties of these dyes can be attributed to the extended conjugation within the bicyclic system, which can be further modified by the addition of various functional groups.

Research has demonstrated that certain cinnoline derivatives possess promising optical properties, including strong absorption in the UV-visible spectrum and significant fluorescence, which are essential characteristics for dyes and pigments. rsc.org For example, a novel polyfunctional cinnoline derivative was found to exhibit two maximum absorption peaks at 310 nm and 610 nm. rsc.org The UV-Vis absorption behavior of such heterocyclic compounds is often sensitive to the solvent and the nature of the substituents on the cinnoline ring. rsc.org This sensitivity allows for the development of solvatochromic dyes, which change color in response to the polarity of the solvent. The inherent fluorescence of some cinnoline derivatives also makes them suitable for use as fluorescent agents and in cell imaging. rsc.org

Table 4: Mentioned Compounds

| Compound Name | Molecular Formula | Other Names |

|---|---|---|

| 7,8-Dimethyl-4-phenylcinnoline | C₁₆H₁₄N₂ | - |

| Cinnoline | C₈H₆N₂ | 1,2-Diazanaphthalene, Benzo[c]pyridazine |

| Quinoxaline (B1680401) | C₈H₆N₂ | - |

| Phthalazine (B143731) | C₈H₆N₂ | - |

| Quinazoline | C₈H₆N₂ | - |

| tert-Butyl nitrite (B80452) | C₄H₉NO₂ | TBN, Nitrous acid tert-butyl ester |

Future Research Directions and Emerging Areas in Cinnoline Chemistry

Development of Novel Synthetic Methodologies

The synthesis of the cinnoline (B1195905) core has evolved significantly since its first discovery. benthamdirect.comingentaconnect.com Traditional methods often relied on harsh conditions and offered limited substituent diversity. Future research is focused on developing more efficient, versatile, and sustainable synthetic routes. Metal-catalyzed C-C and C-N bond formation reactions have already emerged as powerful tools for creating cinnoline derivatives. ingentaconnect.comresearchgate.net

Emerging strategies that could be applied to the synthesis of 7,8-Dimethyl-4-phenylcinnoline and its analogues include: